

Application Notes and Protocols: Sodium Choleate in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: Sodium choleate

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This document provides detailed application notes and experimental protocols for the utilization of **sodium choleate** in advanced drug delivery systems. **Sodium choleate**, a bile salt, is a versatile excipient that has demonstrated significant potential in enhancing the therapeutic efficacy of various drugs by improving their solubility, stability, and bioavailability.[1][2][3] Its amphipathic nature allows it to act as a potent solubilizing agent and permeation enhancer, making it a valuable component in the formulation of nanoparticles, micelles, liposomes, and other nano-carriers.[1][4]

Applications of Sodium Choleate in Drug Delivery

Sodium choleate has been successfully employed in a range of drug delivery applications, primarily focused on overcoming the challenges associated with poorly water-soluble drugs and enhancing their transport across biological membranes.

1.1. Oral Drug Delivery of Poorly Soluble Drugs:

Sodium choleate is extensively used to improve the oral bioavailability of drugs with low aqueous solubility.[1][5] It achieves this by forming mixed micelles with phospholipids, which can encapsulate hydrophobic drug molecules, thereby increasing their solubility and dissolution rate in the gastrointestinal tract.[5]

- Example Application: Enhancement of the oral bioavailability of Silybin, a hepatoprotective agent with poor water solubility. Silybin-loaded **sodium choleate**/phospholipid-mixed micelles demonstrated a significant increase in bioavailability compared to the free drug.[5][6] In a study with dogs, the relative bioavailability of silybin from mixed micelles was 252.0% compared to a silybin-N-methylglucamine solution.[5][6]

1.2. Tumor-Targeting Drug Delivery:

In oncology, **sodium choleate** has been incorporated into polymeric micelles to enhance the delivery of chemotherapeutic agents to tumor tissues.[7][8] The inclusion of **sodium choleate** in these formulations can improve drug loading, stability, and circulation time, leading to increased accumulation of the drug at the tumor site.[7][8]

- Example Application: Paclitaxel (PTX)-loaded micelles formulated with **sodium choleate** and mPEG-PDLLA (PTX-CMs) exhibited enhanced tumor-targeting and antitumor efficacy.[7][8] These micelles showed a slower drug release profile and higher accumulation in tumor tissues compared to micelles without **sodium choleate**. [8] The in vivo plasma AUC of PTX-CMs was 1.8-fold higher than that of PTX-loaded micelles without **sodium choleate** and 5.2-fold higher than that of Taxol®.[8]

1.3. Transdermal and Ocular Drug Delivery:

Sodium choleate also acts as a permeation enhancer in transdermal and ocular drug delivery systems.[9][10] It is believed to increase the fluidity of the stratum corneum and other biological membranes, facilitating the passage of drug molecules.[4]

- Example Application: **Sodium choleate**-modified ethosomes have been developed as carriers for the transdermal delivery of drugs for the treatment of melanoma.[9] In ocular drug delivery, liposomes containing bile salts like sodium taurocholate and sodium glycocholate have shown improved corneal permeation of drugs such as tacrolimus.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **sodium choleate** in various drug delivery systems.

Table 1: Physicochemical Properties of **Sodium Choleate**-Based Drug Delivery Systems

Formulation	Drug	Particle Size (nm)	Zeta Potential (mV)	Drug Loading Content (%)	Encapsulation Efficiency (%)	Reference
Sodium Choleate/Phospholipid-Mixed Micelles	Silybin	75.9 ± 4.2	Not Reported	Not Reported	Not Reported	[5][6]
PTX-loaded NaC-mPEG-PDLLA Micelles (PTX-CMs)	Paclitaxel	53.61 ± 0.75	-19.73 ± 0.68	Not Reported	Not Reported	[8]
PTX-loaded mPEG-PDLLA Micelles (PTX-Ms)	Paclitaxel	Not Reported	-3.13 ± 0.06	Not Reported	Not Reported	[7]
F127-CS/NaC Micelles	Paclitaxel	67.5	Not Reported	12.8	Not Reported	[6]
F127-PAA/NaC Micelles	Paclitaxel	85.89	Not Reported	Not Reported	Not Reported	[6]
Sulpiride-loaded bilosomes	Sulpiride	211.26 ± 10.84	Not Reported	26.69 ± 0.63	80.08 ± 1.88	[10]

 Table 2: Pharmacokinetic Parameters of **Sodium Choleate**-Based Drug Delivery Systems

Formulation	Drug	Animal Model	Relative Bioavailability (%)	Key Findings	Reference
Silybin-Sodium Choleate/Phospholipid-Mixed Micelles	Silybin	Dogs	252.0	Significantly enhanced oral bioavailability compared to silybin-N-methylglucamine.	[5][6]
PTX-loaded NaC-mPEG-PDLLA Micelles (PTX-CMs)	Paclitaxel	Mice	520 (vs. Taxol®)	Increased plasma AUC and tumor accumulation compared to PTX-Ms and Taxol®.	[8]
PTX-loaded F127-CS/NaC Micelles	Paclitaxel	Rats	433 (vs. Taxol®)	Significantly improved oral absorption compared to commercial Taxol®.	[6]
Sulpiride-loaded bilosomal gel	Sulpiride	Not Reported	~400 (vs. plain suspension)	Enhanced skin penetration and systemic bioavailability compared to plain drug suspension and gel.	[10]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of **sodium choleate**-based drug delivery systems.

3.1. Preparation of Paclitaxel-Loaded **Sodium Choleate**-Enhanced Polymeric Micelles (PTX-CMs)

This protocol is adapted from a modified titration method.[\[8\]](#)

Materials:

- Paclitaxel (PTX)
- Monomethoxy poly(ethylene glycol)-block-poly(d,l-lactide) (mPEG-PDLLA)
- **Sodium Choleate** (NaC)
- Acetone
- Ethanol
- Distilled water

Procedure:

- **Organic Phase Preparation:** Dissolve 2 mg of PTX and 40 mg of mPEG-PDLLA in 5 mL of acetone.
- **Aqueous Phase Preparation:** Dissolve 6 mg of NaC in 6 mL of distilled water. Add 5 mL of ethanol to the NaC solution (final water:ethanol volume ratio of 6:5).
- **Micelle Formation:** Under magnetic stirring, add the organic phase dropwise into the aqueous phase at a rate of 60 mL/h.
- **Solvent Removal:** Remove the organic solvents (acetone and ethanol) from the mixture using rotary vacuum evaporation at 37°C.

- Final Product: The resulting aqueous solution contains the PTX-loaded NaC-mPEG-PDLLA micelles (PTX-CMs).

3.2. Preparation of **Sodium Choleate**/Phospholipid-Mixed Micelles

This protocol is based on the thin-film hydration method.[\[12\]](#)

Materials:

- Drug (e.g., Silybin)
- **Sodium Choleate**
- Phospholipid (e.g., soy phosphatidylcholine)
- Methanol
- Distilled water or appropriate buffer

Procedure:

- Film Formation: Dissolve the drug, **sodium choleate**, and phospholipid in methanol in a round-bottom flask.
- Solvent Evaporation: Remove the methanol by rotary vacuum evaporation to form a thin lipid film on the inner surface of the flask.
- Vacuum Drying: Dry the film under vacuum overnight to remove any residual solvent.
- Hydration: Hydrate the lipid film with a specific volume of distilled water or buffer by rotating the flask. The hydration temperature should be above the phase transition temperature of the lipid.
- Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a bath or probe sonicator.

3.3. In Vitro Drug Release Study

A common method for evaluating in vitro drug release from nano-formulations is the dialysis method.^[13]

Materials:

- Drug-loaded nano-formulation
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
- Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid at pH 1.2)
- Shaking incubator or water bath

Procedure:

- Transfer a known amount of the drug-loaded nano-formulation into a dialysis bag.
- Seal the dialysis bag and immerse it in a known volume of the release medium.
- Maintain the system at 37°C with constant stirring.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Calculate the cumulative percentage of drug released over time.

3.4. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of drug formulations.^{[14][15]}

Materials:

- Cancer cell line (e.g., MCF-7, A549)

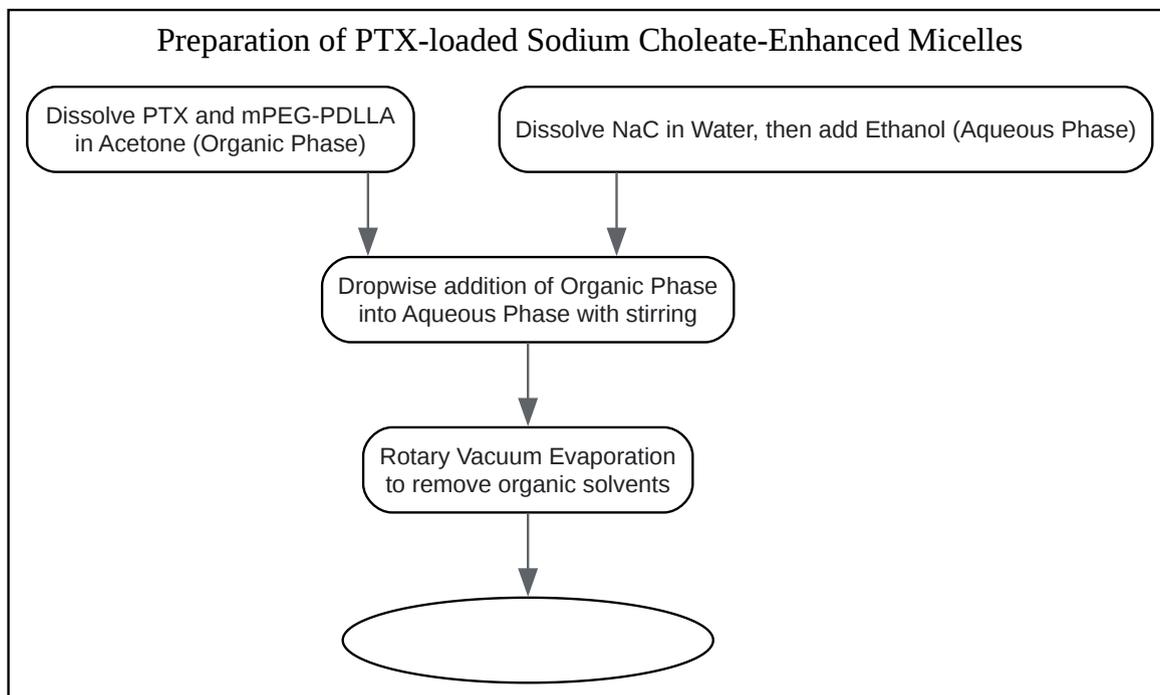
- Cell culture medium and supplements
- Drug-loaded and empty nano-formulations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the drug-loaded nano-formulations, empty nano-formulations, and free drug for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

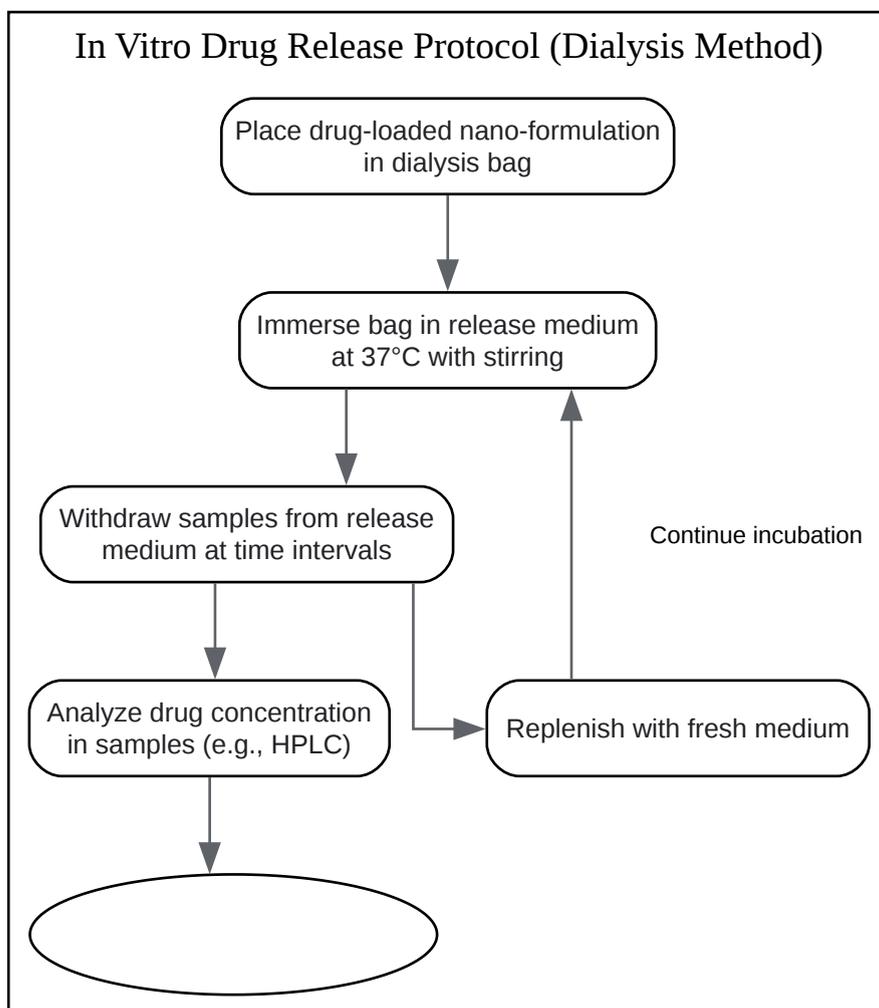
Diagram 1: Experimental Workflow for Preparation of PTX-CMs



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Caption: Workflow for the preparation of paclitaxel-loaded **sodium choleate**-enhanced polymeric micelles.

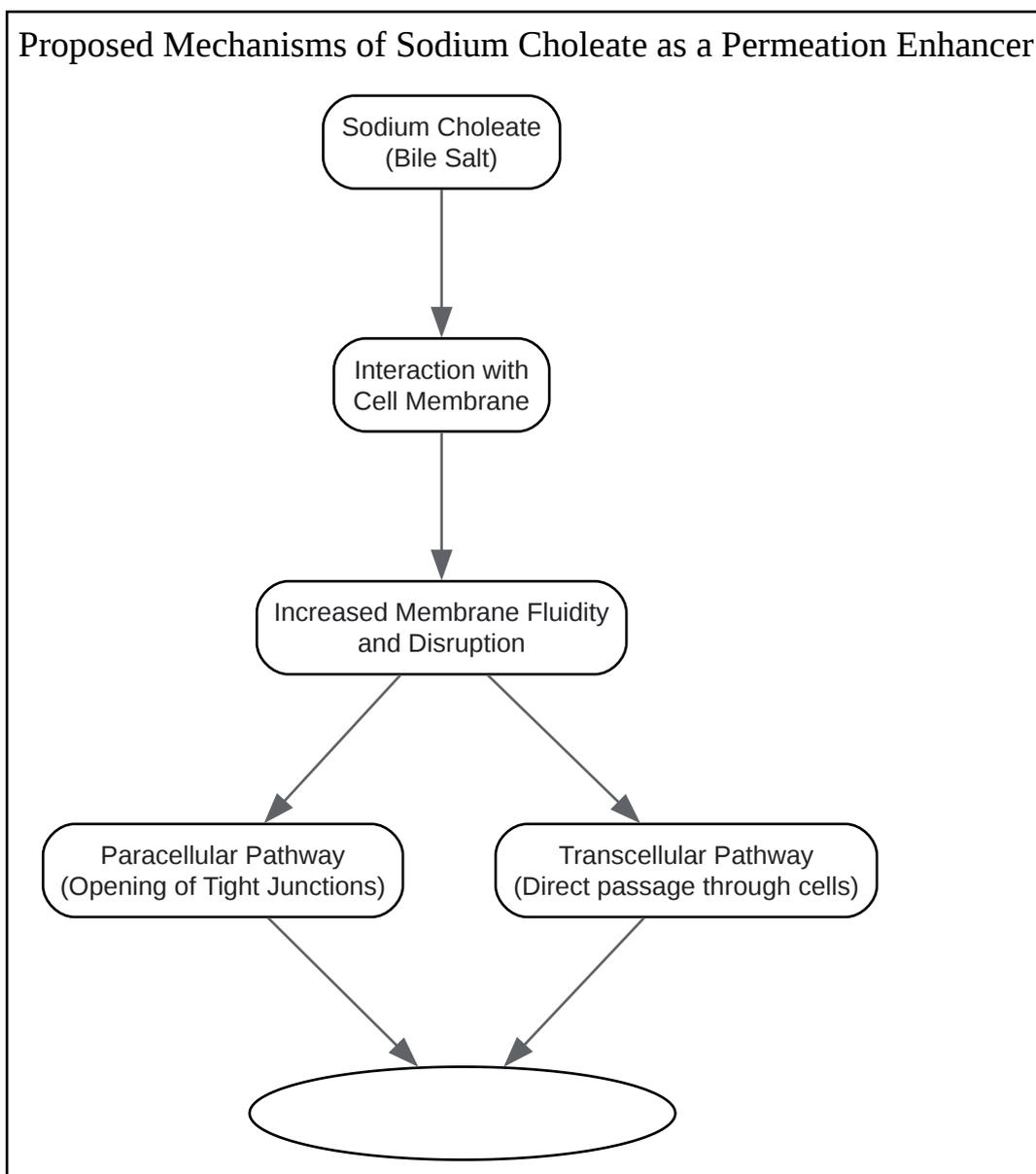
Diagram 2: Experimental Workflow for In Vitro Drug Release Study



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Caption: General workflow for an in vitro drug release study using the dialysis method.

Diagram 3: Mechanism of Permeation Enhancement by **Sodium Cholate**



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Caption: Proposed mechanisms for the permeation-enhancing effect of **sodium choleate** across biological membranes.

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